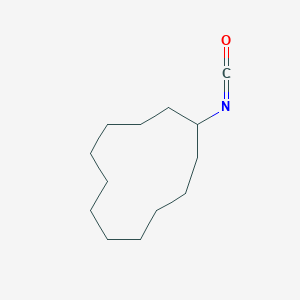

Cyclododecyl isocyanate

Description

Context and Significance of Cyclododecyl Isocyanate within Aliphatic Isocyanate Chemistry

Cyclododecyl isocyanate belongs to the class of cycloaliphatic isocyanates. navy.mil Unlike their aromatic counterparts, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), aliphatic isocyanates like cyclododecyl isocyanate are primarily used in applications where weather resistance and color stability are crucial. navy.milpflaumer.com The absence of an aromatic ring means that polyurethanes and other polymers derived from them are less prone to degradation upon exposure to ultraviolet (UV) light.

The isocyanate group is a powerful electrophile, reacting with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which subsequently decomposes to an amine and carbon dioxide), respectively. mdpi.coml-i.co.uk This reactivity is the cornerstone of polyurethane chemistry. l-i.co.ukscispace.com The reaction between a diisocyanate and a polyol is the fundamental basis for the synthesis of polyurethanes, a versatile class of polymers. scispace.comqucosa.de The large cyclododecyl group in cyclododecyl isocyanate introduces significant steric bulk and hydrophobicity. This can influence the reaction kinetics and the final properties of the resulting polymer, such as its flexibility, thermal stability, and solubility in organic solvents. researchgate.net

Evolution of Research Directions Pertaining to Cyclododecyl Isocyanate

The broader field of isocyanate research has been evolving, driven by a growing emphasis on sustainability and the development of materials with tailored properties. rsc.org While much of the focus has been on widely used diisocyanates, specialized monofunctional isocyanates like cyclododecyl isocyanate have found a niche in advanced materials research.

A significant research trend involves the use of isocyanates for the surface modification of materials to impart desired functionalities. nih.govrsc.orgaprcomposites.com.au For instance, long-chain aliphatic isocyanates, structurally similar to cyclododecyl isocyanate, have been used to modify the surface of nanofibrillated cellulose (B213188). mdpi.com This type of modification aims to increase the compatibility between the hydrophilic cellulose and a hydrophobic polymer matrix, leading to improved composite materials. mdpi.com This suggests a research direction where the large, hydrophobic cyclododecyl group of the isocyanate can be exploited to alter the surface properties of various substrates.

Furthermore, research into novel polymers has explored the incorporation of bulky cycloaliphatic groups to enhance specific properties. For example, studies on poly(amide-imide)s have utilized monomers containing cyclododecyl groups to improve the solubility of these high-performance polymers without compromising their thermal stability. researchgate.net This indicates a research trajectory focused on synthesizing new polymers with enhanced processability and performance by incorporating structures like the cyclododecyl moiety.

Scope and Research Objectives for Cyclododecyl Isocyanate Studies

The primary scope of research involving cyclododecyl isocyanate centers on its application as a building block for advanced materials and specialty polymers. Key research objectives often revolve around the following themes:

Synthesis of Novel Polymers: A primary objective is the use of cyclododecyl isocyanate in the synthesis of new polymers with unique property profiles. For example, research has focused on preparing soluble poly(amide-imide)s containing cyclododecyl groups. The objective here is to create high-performance polymers that are more easily processed by rendering them soluble in common organic solvents, a challenge often faced with rigid-chain polymers. researchgate.net

Modification of Material Surfaces: Another significant research goal is the utilization of cyclododecyl isocyanate for the surface modification of various materials. nih.govrsc.orgaprcomposites.com.au The covalent attachment of the bulky and hydrophobic cyclododecyl group can dramatically alter the surface energy, wettability, and compatibility of a substrate with other materials. Research in this area aims to develop materials with enhanced performance for applications such as composites, coatings, and biomedical devices. nih.govmdpi.com

Investigation of Structure-Property Relationships: A fundamental research objective is to understand how the incorporation of the cyclododecyl group influences the macroscopic properties of a material. This includes studying its effect on thermal properties, mechanical strength, and solubility. For example, the introduction of the large, non-polar cyclododecyl ring can disrupt polymer chain packing, leading to increased solubility and potentially altering the glass transition temperature and mechanical flexibility of the final material.

Structure

3D Structure

Properties

IUPAC Name |

isocyanatocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c15-12-14-13-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFYIRDGTIUCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400332 | |

| Record name | Cyclododecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-08-5 | |

| Record name | Cyclododecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 480439-08-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Cyclododecyl Isocyanate

Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. The general mechanism involves the addition of a compound containing an active hydrogen atom across the N=C double bond. evonik.com For Cyclododecyl isocyanate, the bulky cyclododecyl ring can sterically hinder the approach of the nucleophile, influencing the reaction kinetics compared to linear aliphatic or aromatic isocyanates.

Reaction with Alcohols: Urethane (B1682113) Formation Kinetics and Catalysis

The reaction of Cyclododecyl isocyanate with alcohols yields urethanes, a fundamental linkage in polyurethane chemistry. This reaction is a nucleophilic addition where the oxygen of the alcohol attacks the isocyanate's carbonyl carbon. paint.org

Kinetics: The rate of urethane formation is influenced by several factors, including the structure of the alcohol (primary alcohols being more reactive than secondary), the solvent, and the presence of catalysts. justia.comresearchgate.net Due to the steric hindrance of the cyclododecyl group, the reaction of Cyclododecyl isocyanate with alcohols is expected to be slower than that of less hindered isocyanates like hexamethylene diisocyanate (HDI). mdpi.com The reaction generally follows second-order kinetics. researchgate.netresearchgate.net

Catalysis: To enhance the reaction rate, various catalysts are employed. Organometallic compounds, particularly tin-based catalysts like dibutyltin (B87310) dilaurate (DBTDL), are highly effective. mdpi.commdpi.com These catalysts can operate through a Lewis acid mechanism, where the catalyst coordinates with the isocyanate, making it more electrophilic. mdpi.com Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can also catalyze the reaction, typically by activating the alcohol. paint.orgresearchgate.net The choice of catalyst can also influence the selectivity of the reaction when diols or polyols are used. paint.org

| Catalyst Type | General Mechanism | Effect on Sterically Hindered Isocyanates |

| Organotin Compounds (e.g., DBTDL) | Lewis acid mechanism; activation of the isocyanate group. mdpi.com | Highly effective in accelerating the reaction. mdpi.commdpi.com |

| Tertiary Amines (e.g., DABCO) | Nucleophilic activation of the alcohol group. paint.org | Can show varied effectiveness; may alter selectivity. paint.org |

Reaction with Amines: Urea (B33335) Formation and Selectivity

Cyclododecyl isocyanate readily reacts with primary and secondary amines to form urea derivatives. This reaction is generally much faster than the reaction with alcohols. rsc.org The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. beilstein-journals.org

Selectivity: When reacting with diamines or polyamines, the selectivity of the reaction can be a critical factor. Due to the high reactivity of the amine-isocyanate reaction, it is often less selective than the alcohol-isocyanate reaction. However, the steric hindrance of the cyclododecyl group can play a role in modulating this selectivity, especially when reacting with bulky amines. rsc.org In some cases, careful control of reaction conditions, such as temperature and solvent, can improve the selectivity for the formation of specific urea products. rsc.org

| Reactant | Product | General Reactivity Trend |

| Primary Amine | Substituted Urea | Very Fast |

| Secondary Amine | Substituted Urea | Fast |

Reaction with Thiols: Thiourethane Formation and Catalytic Considerations

The reaction of Cyclododecyl isocyanate with thiols produces thiourethanes (also known as thiocarbamates). This "thiol-isocyanate click reaction" is known for its high efficiency and selectivity. upc.edumdpi.com

Catalytic Considerations: The reaction is typically catalyzed by bases, such as tertiary amines or amidines. upc.edumdpi.com The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily attacks the isocyanate. upc.edu Lewis acids can also be used as catalysts. upc.edu The choice of catalyst can be crucial for controlling the reaction rate, especially with sterically hindered isocyanates like Cyclododecyl isocyanate. rsc.org

| Catalyst Type | Proposed Mechanism | Impact on Thiol-Isocyanate Reaction |

| Basic Catalysts (e.g., Tertiary Amines) | Formation of a highly nucleophilic thiolate anion. upc.edu | Significantly accelerates the reaction. upc.edumdpi.com |

| Acidic Catalysts (e.g., Lewis Acids) | Electrophilic activation of the isocyanate group. upc.edu | Can also promote the reaction. upc.edu |

Reactivity with Water: Carbamic Acid Intermediates and Carbon Dioxide Evolution

The reaction of Cyclododecyl isocyanate with water is a critical process, especially in applications where moisture is present. This reaction proceeds in a stepwise manner.

Initially, the water molecule adds to the isocyanate group to form an unstable carbamic acid intermediate. rsc.orgresearchgate.netuakron.edu This intermediate then spontaneously decomposes to yield a primary amine and carbon dioxide gas. rsc.orgresearchgate.netuakron.edu The newly formed amine is highly reactive and can subsequently react with another molecule of Cyclododecyl isocyanate to form a disubstituted urea. researchgate.netuakron.edu This two-step process is the basis for the production of polyurethane foams, where the evolved carbon dioxide acts as a blowing agent. rsc.org The kinetics of this reaction can be influenced by catalysts, with organotin compounds generally showing high activity. researchgate.net

Self-Polymerization and Oligomerization Pathways

Under certain conditions, isocyanates can undergo self-polymerization or oligomerization reactions. For Cyclododecyl isocyanate, the most relevant of these is dimerization.

Dimerization (Uretdione Formation)

Cyclododecyl isocyanate can undergo a [2+2] cycloaddition reaction to form a four-membered ring structure known as a uretdione (or uretidinedione). nih.govsci-hub.st This dimerization is a reversible reaction, with the uretdione ring capable of dissociating back to the isocyanate monomers at elevated temperatures. google.com

The formation of uretdiones from aliphatic or cycloaliphatic isocyanates typically requires a catalyst. nih.gov Various catalysts, including phosphines and specific salt-like compounds, have been developed to promote the dimerization of isocyanates. rsc.orgnist.gov The steric bulk of the cyclododecyl group likely influences the rate and equilibrium of this dimerization process. The low viscosity of uretdione-containing polyisocyanates makes them attractive for certain coating applications. researchgate.net

Trimerization (Isocyanurate Formation)

The reaction is commonly catalyzed by nucleophiles, such as tertiary amines, phosphines, alkali metal carboxylates, and various organometallic complexes. utwente.nlsci-hub.st The generally accepted mechanism for nucleophilic anionic trimerization involves the initial attack of a catalyst on the electrophilic carbon of an isocyanate molecule. researchgate.net This forms an anionic intermediate that subsequently attacks two additional isocyanate molecules in a stepwise fashion, ultimately leading to the formation of the stable isocyanurate ring and regeneration of the catalyst. utwente.nlresearchgate.net The formation of isocyanurates from diisocyanates is technically a self-polymerization, resulting in a mixture of oligomers including trimers, pentamers, and higher-molecular-weight species. sci-hub.st

| Catalyst Type | Examples | Mechanism Feature |

| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Lewis base catalysis |

| Phosphines | Trialkylphosphines | Nucleophilic catalysis |

| Carboxylates | Alkali metal carboxylates | Anionic polymerization/trimerization |

| Organometallics | Metal naphthenates | Coordination-insertion |

| Quaternary Ammonium | Hydroxides, Phenoxides, Carboxylates | Anionic catalysis sci-hub.st |

This table presents common catalyst types for isocyanate trimerization.

Anionic Polymerization

Cyclododecyl isocyanate, like other aliphatic isocyanates, can undergo anionic polymerization to form polyisocyanates. These polymers are notable for their rigid, rod-like helical conformations. researchgate.net The polymerization is typically initiated by strong nucleophiles or organometallic compounds, such as n-butyllithium or sodium naphthalide. researchgate.netuoi.gr

A significant challenge in the anionic polymerization of isocyanates is a "back-biting" side reaction, where the active chain end attacks a carbonyl group further down the polymer chain. This leads to depolymerization and the formation of thermodynamically stable cyclic trimers (isocyanurates). nih.gov To achieve a controlled or living polymerization with predictable molecular weights and narrow distributions, this side reaction must be suppressed. This can be accomplished through the use of specific initiators, the addition of additives like sodium tetraphenylborate, or by conducting the polymerization at low temperatures. researchgate.netuoi.grnih.gov The synthesis of well-defined block copolymers containing polyisocyanate segments has been successfully achieved using these controlled anionic polymerization techniques. researchgate.net

Carbodiimide (B86325) Formation and Mechanistic Investigations

2 R-N=C=O → R-N=C=N-R + CO₂

Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have elucidated the reaction pathway. mdpi.com The process is generally understood to consist of two main parts, with the rate-determining step being the formation of a key intermediate transition state. mdpi.com For phenyl isocyanate, the experimental activation energy has been found to be in excellent agreement with computational models, validating the proposed mechanism. mdpi.com While specific studies on cyclododecyl isocyanate are not prevalent, the general mechanism established for other isocyanates is considered applicable. Side reactions can occur, including the formation of isocyanate dimers (uretdiones) and trimers (isocyanurates). mdpi.com

Cycloaddition Reactions Involving Cyclododecyl Isocyanate

The carbon-nitrogen double bond of the isocyanate group readily participates in cycloaddition reactions with a variety of unsaturated partners.

[3+2] Cycloadditions

Isocyanates are known to undergo [3+2] cycloaddition reactions with three-membered rings such as oxiranes (epoxides), aziridines, and certain cyclopropanes. rsc.orgacs.orgscilit.com These reactions provide effective routes to five-membered heterocyclic compounds. For instance, the reaction of an isocyanate with an oxirane, often promoted by Lewis acid catalysts like tetraarylstibonium cations, can yield 3,4-oxazolidinone products. rsc.orgresearchgate.net Similarly, nickel-catalyzed cycloaddition with aziridines can produce iminooxazolidine derivatives. scilit.com The reaction with activated cyclopropanes in the presence of an organotin iodide ate complex catalyst can lead to the formation of γ-butyrolactams. acs.org These formal [3+2] cycloadditions represent a powerful method for constructing functionalized five-membered rings. deepdyve.com

| Reactant Partner | Catalyst/Promoter | Heterocyclic Product |

| Oxiranes (Epoxides) | Tetraarylstibonium cations, (Salphen)Cr complexes | 1,3-Oxazolidinones rsc.orgresearchgate.net |

| Aziridines | Nickel complexes | Iminooxazolidines scilit.com |

| Activated Cyclopropanes | Organotin iodide ate complex | γ-Butyrolactams acs.org |

This table summarizes representative [3+2] cycloaddition reactions of isocyanates.

Retro [2+2] Cycloaddition Studies

The [2+2] cycloaddition of an isocyanate with an alkene or imine is a well-established method for synthesizing four-membered β-lactam or azetidinone rings, respectively. dokumen.pubresearchgate.net The reverse of this process, a retro [2+2] cycloaddition, can be used to generate isocyanates. Studies have demonstrated that mechanical force, such as that applied through sonication of a polymer-embedded mechanophore, can induce a retro [2+2] cycloaddition of a 1,2-diazetidinone (a β-lactam analog) to yield an isocyanate and an imine. rsc.org The highly reactive isocyanate product can then be captured in situ by a trapping agent. rsc.org This principle suggests that four-membered rings containing the appropriate structural motifs could serve as precursors to cyclododecyl isocyanate via a retro [2+2] cycloaddition pathway.

Influence of Steric and Electronic Factors on Cyclododecyl Isocyanate Reactivity

The reactivity of an isocyanate is governed by both steric and electronic factors associated with its substituent. researchgate.net

Steric Factors: The cyclododecyl group is a large, bulky alkyl substituent. This significant steric hindrance can impede the approach of nucleophiles to the electrophilic carbon of the isocyanate group. excli.denih.gov Compared to a smaller alkyl isocyanate or an aromatic isocyanate with substituents in the meta or para position, cyclododecyl isocyanate would be expected to react more slowly in many cases due to this steric bulk. poliuretanos.net

Electronic Factors: The cyclododecyl group is an electron-donating alkyl group. Electron-donating groups increase the electron density on the isocyanate functional group, which reduces the electrophilicity of the carbonyl carbon. This deactivation makes the isocyanate less reactive towards nucleophiles compared to isocyanates bearing electron-withdrawing groups. excli.dersc.org For example, the rate of carbodiimide formation is increased by electron-withdrawing groups on the isocyanate. scite.ai Therefore, the electron-donating nature of the cyclododecyl group contributes to a lower intrinsic reactivity.

The combination of these two effects—significant steric hindrance and an electron-donating nature—renders cyclododecyl isocyanate less reactive than many other isocyanates, such as smaller aliphatic isocyanates or aromatic isocyanates with electron-withdrawing substituents.

Catalysis in Cyclododecyl Isocyanate Chemistry

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. For cyclododecyl isocyanate, this typically involves soluble catalysts in a liquid reaction mixture. This type of catalysis is prevalent in the production of polyurethanes and other polymers where cyclododecyl isocyanate may be used as a monomer or modifier.

Tertiary amines are widely used as organic base catalysts in isocyanate chemistry due to their ability to accelerate both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. researchgate.netpoliuretanos.com.br Their catalytic activity is influenced by factors such as the amine's basicity and the degree of steric hindrance around the nitrogen atom. researchgate.nettue.nl For a bulky molecule like cyclododecyl isocyanate, sterically hindered amines may exhibit lower activity.

Two primary mechanisms have been proposed for tertiary amine catalysis of the isocyanate-alcohol reaction:

Nucleophilic Catalysis (Baker's Mechanism): This mechanism postulates the formation of a complex between the tertiary amine and the isocyanate group. This complex formation makes the isocyanate's carbonyl carbon more electrophilic and susceptible to attack by a nucleophile, such as an alcohol. The catalyst is regenerated after the reaction. poliuretanos.com.br

General Base Catalysis (Farkas's Mechanism): In this mechanism, the tertiary amine forms a hydrogen-bonded complex with the hydroxyl group of the alcohol. This increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate group. The catalyst's basicity is the predominant factor in this pathway. poliuretanos.com.br

The type of tertiary amine catalyst can also influence the reaction pathway. Gelling catalysts, such as triethylenediamine (TEDA), primarily promote the reaction between the isocyanate and polyol. poliuretanos.com.br Blowing catalysts, like bis(2-dimethylaminoethyl)ether (BDMAEE), tend to favor the reaction between the isocyanate and water. poliuretanos.com.br

Table 1: Common Tertiary Amine Catalysts and Their Primary Function in Isocyanate Reactions

| Catalyst Name | Abbreviation | Primary Function |

|---|---|---|

| Triethylenediamine | TEDA / DABCO | Gelling Catalyst poliuretanos.com.br |

| N,N-Dimethylcyclohexylamine | DMCHA | Gelling Catalyst poliuretanos.com.br |

| N,N,N',N',N''-Pentamethyldiethylenetriamine | PMDETA | Blowing Catalyst poliuretanos.com.br |

This table presents general functions; selectivity can be influenced by reaction conditions and the specific isocyanate used.

Organometallic compounds are highly effective catalysts for isocyanate reactions, particularly the isocyanate-polyol reaction. researchgate.net They are often used in applications requiring high reaction rates and selectivity towards urethane (B1682113) formation.

Tin Carboxylates: Compounds like dibutyltin (B87310) dilaurate (DBTDL) are powerful urethane gelling catalysts. researchgate.net The general mechanism involves the formation of a complex between the tin catalyst and the reactants. The tin atom coordinates with both the oxygen of the alcohol and the nitrogen of the isocyanate, bringing them into close proximity and facilitating the reaction. This coordination activates the reactants, leading to a lower energy pathway for urethane formation.

Manganese and Other Metal Complexes: A variety of transition metal complexes, including those of manganese, cobalt, and zirconium, have been investigated for isocyanate catalysis. tue.nlresearchgate.net These catalysts can be highly active and offer different selectivities compared to tin compounds. For instance, certain zirconium and titanium alkoxides are effective cyclotrimerization catalysts for some isocyanates, though they may be less efficient for alkyl isocyanates like cyclododecyl isocyanate. tue.nl The development of organometallic catalysts is a dynamic area of research, aiming to replace more toxic catalysts (e.g., those based on mercury or lead) with safer and more efficient alternatives like bismuth or zinc complexes. researchgate.netrsc.org

Table 2: Examples of Organometallic Catalysts in Isocyanate Chemistry

| Catalyst Class | Example Compound | Primary Catalytic Reaction |

|---|---|---|

| Tin Carboxylates | Dibutyltin Dilaurate (DBTDL) | Isocyanate-Polyol (Urethane formation) researchgate.netrsc.org |

| Bismuth Carboxylates | Bismuth Neodecanoate | Isocyanate-Polyol (Urethane formation) researchgate.net |

| Zirconium Alkoxides | Zirconium(IV) butoxide | Cyclotrimerization tue.nl |

Anionic catalysts, such as carboxylate anions (e.g., potassium acetate), are particularly effective in promoting the cyclotrimerization of isocyanates to form highly stable isocyanurate rings. tue.nlrsc.org The generally accepted mechanism for the anionic trimerization of isocyanates is a stepwise process. tue.nl

The mechanism proceeds as follows:

Initiation: A nucleophilic anion (catalyst) attacks the electrophilic carbon of a cyclododecyl isocyanate molecule, forming an unstable anionic intermediate.

Propagation: This intermediate then attacks a second isocyanate molecule, and the resulting dimer attacks a third molecule.

Cyclization: The trimeric anion then undergoes ring-closure to form the stable six-membered isocyanurate ring, regenerating the anionic catalyst. tue.nl

Recent studies have shown that for carboxylate catalysts like acetate, the carboxylate itself may be a precatalyst. It can react with an isocyanate to form a deprotonated amide species, which is the true, highly active catalyst for the trimerization reaction. tue.nl This stepwise anionic mechanism explains why these catalysts are highly selective for isocyanurate formation over urethane or allophanate (B1242929) formation when alcohols are present. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. nih.gov This approach offers significant advantages, including ease of catalyst separation from the product mixture, catalyst recycling, and potential for use in continuous flow processes. nih.govuniv-artois.fr

For cyclododecyl isocyanate, heterogeneous catalysts could include metals or metal oxides supported on materials like activated carbon, alumina (B75360), or silica (B1680970). univ-artois.fr For example, research into carbon-supported ruthenium nanoparticles has shown their effectiveness in hydrogenation reactions, and similar principles could be applied to develop catalysts for isocyanate transformations. univ-artois.fr The development of heterogeneous catalysts for isocyanate chemistry is an active area of research, focusing on creating robust and selective systems. nih.gov The use of structured supports can also influence the catalyst's performance by controlling access to active sites. univ-artois.fr

Development of Selective Catalytic Systems

The choice of catalyst is critical for directing the reaction of cyclododecyl isocyanate towards a specific product. The development of highly selective catalytic systems is essential for producing materials with desired properties, whether it be linear polyurethanes, crosslinked isocyanurate networks, or other derivatives.

In reactions involving cyclododecyl isocyanate and an alcohol, several consecutive reactions can occur, leading to different products. The catalyst plays a determining role in the partitioning of these products. rsc.org

Carbamate (B1207046) (Urethane) Formation: R-NCO + R'-OH → R-NHCO-OR'

Allophanate Formation: R-NHCO-OR' + R-NCO → R-N(CO-OR')-CO-NHR

Isocyanurate Formation: 3 R-NCO → (R-NCO)₃

The relative rates of these reactions (k₁, k₂, and k₃, respectively) are dictated by the catalyst system.

Catalysts like common tertiary amines (e.g., TEDA/DABCO) and tin carboxylates tend to favor carbamate formation, meaning the rate constant for urethane formation (k₁) is significantly larger than for the subsequent reactions (k₂ and k₃). rsc.org This makes them ideal for producing linear polyurethanes.

Anionic catalysts (e.g., carboxylates, phenolates) and certain other bases , however, strongly accelerate allophanate and isocyanurate formation, often with k₁ < k₂ ≈ k₃. rsc.org These catalysts are therefore used when high crosslink density through isocyanurate rings is desired, enhancing thermal stability and rigidity of the final material. tue.nlrsc.org

This catalytic control allows manufacturers to fine-tune the structure and properties of polymers derived from cyclododecyl isocyanate by selecting a catalyst that directs the reaction toward the intended product.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Cyclododecyl isocyanate |

| Triethylenediamine (TEDA / DABCO) |

| N,N-Dimethylcyclohexylamine (DMCHA) |

| N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA) |

| bis(2-dimethylaminoethyl)ether (BDMAEE) |

| Dibutyltin dilaurate (DBTDL) |

| Bismuth Neodecanoate |

| Zirconium(IV) butoxide |

| Cobalt Naphthenate |

| Potassium acetate |

| Ruthenium |

| Urethane |

| Allophanate |

| Urea (B33335) |

Enhancing Selectivity in Multicomponent Systems

Multicomponent reactions (MCRs) are highly efficient one-pot transformations where three or more reactants combine to form a single product, incorporating atoms from each starting material. beilstein-journals.orgbeilstein-journals.orgnih.gov Isocyanates are valuable components in many MCRs, such as the Ugi and Passerini reactions, which are instrumental in creating diverse molecular structures. nih.gov In systems involving polyfunctional molecules or competing nucleophiles, controlling the selectivity—the preferential reaction at one functional group over another—is paramount. Catalysts play a critical role in directing this selectivity. researchgate.net

The choice of catalyst can dictate the outcome of a multicomponent reaction by selectively activating either the isocyanate or a competing reactant. beilstein-journals.orgresearchgate.net For instance, in a system containing an alcohol and water, both of which can react with an isocyanate, specific catalysts can preferentially promote the isocyanate-alcohol (urethane formation) reaction over the isocyanate-water (urea formation) reaction. paint.org This is crucial for applications like polyurethane coatings, where the side reaction with water can lead to undesirable effects such as foaming from CO2 generation. paint.orgresearchgate.net

Lewis acid catalysts, such as organotin compounds like dibutyltin dilaurate (DBTDL), are thought to activate the isocyanate by coordinating to the carbonyl oxygen, thus increasing the electrophilicity of the carbon atom. paint.org In contrast, basic catalysts, like tertiary amines (e.g., diazabicyclo[2.2.2]octane or DABCO), are believed to activate the hydroxyl group of an alcohol, making it a more potent nucleophile. paint.orgmdpi.com This differential activation is key to achieving chemoselectivity.

In the context of cycloaliphatic isocyanates like isophorone (B1672270) diisocyanate (IPDI), which has two isocyanate groups of differing reactivity, the choice of catalyst can dramatically influence which group reacts first, thereby controlling the structure of the resulting polymer. paint.org Dibutyltin dilaurate, for example, has been shown to be a highly selective catalyst in such systems. paint.org While direct studies on cyclododecyl isocyanate in MCRs are not widely published, these principles of catalyst-controlled selectivity would similarly apply, allowing for the directed synthesis of complex molecules from simple precursors. The structural features of the reactants and the specific reaction conditions are also critical factors that, in concert with the catalyst, govern the selectivity of these processes. beilstein-journals.org

Table 1: Catalyst Influence on Selectivity in Isocyanate Reactions This table presents illustrative data from studies on various isocyanates to demonstrate the principles of catalytic selectivity, which are applicable to cyclododecyl isocyanate.

| Isocyanate System | Catalyst | Competing Reactants/Groups | Observed Selectivity | Reference |

|---|---|---|---|---|

| Isophorone Diisocyanate (IPDI) | Dibutyltin Dilaurate (DBTL) | Primary vs. Secondary NCO group | Increases selectivity factor (Γ) to 11.5, favoring reaction at the secondary NCO group. | paint.org |

| Isophorone Diisocyanate (IPDI) | Diazabicyclo[2.2.2]octane (DABCO) | Primary vs. Secondary NCO group | Leads to an inversion of selectivity compared to the uncatalyzed reaction. | paint.org |

| Aliphatic Isocyanate / Polyol | Zirconium Diketonate | Polyol (OH group) vs. Water | Exhibits unusually high selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction. | paint.org |

| p-Tolyl Isocyanate | None (Uncatalyzed) | Reaction with Water | Reaction in dimethylformamide (DMF) is orders of magnitude faster than in triglyme (B29127) or dioxane, showing solvent influence on reactivity. | researchgate.net |

Kinetic Studies of Catalyzed Reactions

Kinetic studies of catalyzed isocyanate reactions are essential for quantifying the effectiveness of different catalysts and for elucidating reaction mechanisms. researchgate.netrsc.org Such studies typically measure reaction rates under various conditions, including different catalyst concentrations and temperatures, to determine kinetic parameters like rate constants (k) and activation energies (Ea). mdpi.com

The reaction of an isocyanate with an alcohol to form a urethane can be catalyzed by a variety of compounds, with organometallic complexes and tertiary amines being the most common. mdpi.comscispace.com For aliphatic and cycloaliphatic isocyanates, the uncatalyzed reaction with alcohols is relatively slow at ambient temperatures. paint.org Catalysts can increase the reaction rate by several orders of magnitude.

Kinetic analyses have shown that the catalytic activity depends on the specific isocyanate, the alcohol, and the catalyst used. For instance, in the reaction between phenyl isocyanate and butanol, the catalytic effect of tertiary amines was studied, showing that DABCO provided the highest reaction rate compared to other amines like N-ethylmorpholine (NEM). mdpi.com The kinetics of consecutive reactions, such as the formation of carbamates followed by their reaction with more isocyanate to form allophanates, are also significantly influenced by the catalyst. rsc.org The ratio of the rate constants for these consecutive steps (k1 for carbamate formation, k2 for allophanate formation) determines the final product distribution. rsc.org

For cycloaliphatic isocyanates, kinetic studies have provided valuable data on their reactivity. Research on isophorone diisocyanate (IPDI) reacting with oligoesterdiols in the presence of dibutyltin dilaurate (DBTDL) showed that the cycloaliphatic isocyanate group is an order of magnitude more active than the aliphatic one in the catalyzed reaction. scientific.net Such kinetic insights are critical for designing polymerization processes and controlling the microstructure of the resulting polyurethanes.

Table 2: Kinetic Data for Catalyzed Isocyanate Reactions This table provides kinetic data from studies on representative isocyanate systems to illustrate the impact of catalysts on reaction rates. These findings offer a basis for understanding the catalyzed reactions of cyclododecyl isocyanate.

| Isocyanate | Reactant | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |

|---|---|---|---|---|---|

| Phenyl Isocyanate | Butanol | DABCO | 25 | 5.56 x 10-2 M-1s-1 | mdpi.com |

| Phenyl Isocyanate | Butanol | 1,2-Dimethylimidazole (1,2-DMI) | 25 | 1.28 x 10-2 M-1s-1 | mdpi.com |

| Phenyl Isocyanate | Butanol | N-Ethylmorpholine (NEM) | 25 | 0.31 x 10-2 M-1s-1 | mdpi.com |

| Hexyl Isocyanate | Water | DBTDL | 25 | 1.19 x 10-4 L mol-1min-1 | researchgate.net |

| Hexyl Isocyanate | Water | DABCO | 25 | 6.01 x 10-4 L mol-1min-1 | researchgate.net |

Polymer Science and Advanced Materials Applications Involving Cyclododecyl Isocyanate

Polyurethane and Polyurea Synthesis Utilizing Cyclododecyl Isocyanate as a Monomer

Polyurethanes and polyureas are versatile classes of polymers formed through the step-growth polymerization of isocyanates with polyols and polyamines, respectively. l-i.co.ukmdpi.comequisolve-dev.com The fundamental reaction involves the addition of an active hydrogen from a hydroxyl (-OH) or amine (-NH) group to the isocyanate (-NCO) group. l-i.co.ukresearchgate.net While difunctional or polyfunctional isocyanates are required to build the polymer backbone, monofunctional isocyanates like Cyclododecyl isocyanate serve critical roles in controlling polymer structure and properties. researchgate.netscispace.com

As a monomer, Cyclododecyl isocyanate's primary function is to act as a chain terminator or an end-capping agent. When introduced into a polymerization reaction with diisocyanates and polyols/polyamines, it reacts with a growing polymer chain's terminal hydroxyl or amine group. This consumption of the reactive site prevents further chain propagation, effectively controlling the final molecular weight of the polymer. Furthermore, this process introduces the large, hydrophobic cyclododecyl group at the chain end, which can be used to tailor the surface properties and solubility of the resulting polymer.

Linear and Branched Polymer Architectures

The architecture of polyurethanes and polyureas can be precisely engineered as either linear or branched structures. nih.gov Linear polymers are typically synthesized using difunctional monomers, such as a diisocyanate and a diol. mdpi.com The resulting chains are long and unbranched. In contrast, branched or cross-linked polymers are created by incorporating monomers with a functionality greater than two, for instance, a triol or a triisocyanate, which act as branching points. scispace.comrsc.org

Crosslinking Mechanisms and Network Formation

Crosslinking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network. This network structure significantly enhances a material's mechanical strength, thermal stability, and chemical resistance. scirp.orgnih.gov In polyurethane and polyurea systems, crosslinking is typically achieved by using polyfunctional isocyanates or polyols. scispace.com

Given its single reactive isocyanate group, Cyclododecyl isocyanate cannot act as a crosslinking agent on its own. However, it can be used to control the crosslink density in a network. By reacting with some of the hydroxyl or amine groups of the polyfunctional monomer, it effectively reduces the number of sites available for forming crosslinks. This allows for fine-tuning of the network's properties. For example, a lower crosslink density generally results in a softer, more flexible material, while a higher density leads to a harder, more rigid polymer. scirp.org

Polyisocyanurate and Modified Polyisocyanurate Materials

Polyisocyanurate (PIR) materials are a special class of thermosetting polymers known for their exceptional thermal stability and flame resistance. nih.govnih.gov They are formed through the cyclotrimerization of isocyanate groups, where three isocyanate units react to form a highly stable, six-membered isocyanurate ring. google.com This reaction is typically initiated from polyisocyanates, such as polymeric MDI (methylene diphenyl diisocyanate), and requires specific catalysts. nih.govgoogle.com The resulting structure is a highly cross-linked network, which imparts rigidity and thermal endurance to the material. nih.govnih.gov

Blocked Isocyanate Chemistry for Controlled Polymerization and Functionalization

The high reactivity of isocyanates can be a challenge in certain applications, leading to limited pot life and sensitivity to moisture. usm.edu Blocked isocyanate chemistry provides a solution by reversibly protecting the isocyanate group. mdpi.com A blocking agent reacts with the isocyanate to form a thermally labile adduct. ijacskros.com This blocked isocyanate is stable at ambient temperatures but regenerates the reactive isocyanate group upon heating, allowing for controlled, heat-activated curing. ijacskros.compuringlobal.com This technology is fundamental for one-component (1K) polyurethane systems, which offer extended storage stability. puringlobal.com Cyclododecyl isocyanate can be readily converted into a blocked isocyanate, enabling its use in such controlled release applications.

Blocking Agent Selection and Deblocking Kinetics

The choice of blocking agent is critical as it determines the deblocking temperature, which is the temperature at which the isocyanate group is regenerated. ijacskros.com This temperature must be tailored to the specific application and curing conditions. core.ac.ukmdpi.com Common blocking agents include phenols, oximes, alcohols, lactams, and pyrazoles. mdpi.comgoogle.com The deblocking temperature is influenced by the chemical structure of both the isocyanate and the blocking agent. ijacskros.com

The kinetics of the deblocking reaction are crucial for the curing process. Electron-withdrawing groups on the blocking agent tend to lower the deblocking temperature, while steric hindrance can also play a significant role. researchgate.netasianpubs.org For Cyclododecyl isocyanate, the selection of a blocking agent would follow these general principles, allowing for its controlled reaction in various formulations, from coatings to adhesives.

Table 1: Common Blocking Agents and Their Typical Deblocking Temperatures

| Blocking Agent Group | Specific Example | Deblocking Temperature Range (°C) |

| Diethyl Malonate | Diethyl Malonate | 100-120 |

| 3,5-Dimethylpyrazole | 3,5-Dimethylpyrazole | 110-120 |

| Phenols | Phenol | 110-120 |

| Triazoles | 1,2,4-Triazole | 110-130 |

| Methylethylketoxime (MEKO) | Methylethylketoxime | 120-140 |

| ε-Caprolactam | ε-Caprolactam | 160-180 |

This table is a compilation of data from multiple sources. mdpi.comasianpubs.orgtri-iso.com

Surface-Initiated Polymerization with Blocked Isocyanates

Surface-initiated polymerization (SIP) is a powerful technique for grafting polymer chains directly from a substrate, creating a dense layer of "polymer brushes." usm.eduresearchgate.net This method allows for precise control over the thickness, density, and functionality of surface coatings. usm.edu Blocked isocyanates can be integrated into SIP strategies to create highly reactive surfaces.

In one approach, a monomer containing both a polymerizable group (e.g., an acrylate) and a blocked isocyanate group is synthesized. usm.edu This monomer is then polymerized from a surface using techniques like atom transfer radical polymerization (ATRP). researchgate.net Following polymerization, the surface is covered with polymer brushes containing pendant blocked isocyanate groups. These groups can then be thermally deblocked to expose the highly reactive isocyanate functionality. usm.eduusm.edu This "activated" surface can then undergo further reactions, such as "click" reactions with thiols or amines, to introduce specific functionalities. usm.edu While direct research is limited, a functionalized derivative of Cyclododecyl isocyanate could be used in such a scheme to densely graft the bulky, hydrophobic cyclododecyl group onto a surface, thereby modifying its wetting, lubrication, or biocompatibility properties.

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful technique for synthesizing functional polymers by chemically altering a precursor polymer. researchgate.netutexas.edu This approach allows for the introduction of functional groups that may not be compatible with the initial polymerization conditions. researchgate.net Isocyanates are a class of reactive groups that have been utilized for post-polymerization modifications since the 1960s and 1970s due to their tolerance towards radical polymerization techniques. wiley-vch.de

While specific research detailing the use of cyclododecyl isocyanate in post-polymerization modification is not extensively documented, the strategies employed for similar long-chain alkyl isocyanates provide a clear precedent. For instance, copolymers containing reactive handles can be modified after polymerization. A study on statistical and block copolymers of n-dodecyl isocyanate (a linear isomer of cyclododecyl isocyanate) and allyl isocyanate demonstrated a successful post-polymerization modification via a thiol-ene click reaction. mdpi.com This reaction, conducted under mild conditions, allowed for the functionalization of the polymer without degradation or unwanted crosslinking, showcasing a viable route for modifying polyisocyanates with complex architectures. mdpi.com Such strategies could theoretically be applied to polymers containing cyclododecyl isocyanate to tailor their final properties for specific applications. The use of blocked isocyanates is another efficient method for the post-polymerization functionalization of polymers, offering improved stability and easier handling compared to free isocyanates. rsc.org

Dynamic Covalent Networks and Self-Healing Materials

Dynamic covalent networks are polymers linked by reversible covalent bonds, which can undergo bond-breaking and reformation in response to external stimuli like heat. scirp.org This dynamic nature is the foundation for creating self-healing materials that can autonomously repair damage. plasticsengineering.orgmdpi.com Polyurethanes are a significant class of polymers investigated for self-healing applications, where the reversibility of urethane (B1682113) bonds at elevated temperatures allows for material flow and crack repair. nih.govmdpi.com

The structure of the isocyanate used is a critical factor in determining the self-healing efficiency of polyurethanes. nih.govmdpi.com Studies on common isocyanates like isophorone (B1672270) diisocyanate (IPDI) have shown that polyurethanes based on them can recover a significant portion of their original tensile strength after thermal treatment. researchgate.netnih.govmdpi.com

A key strategy for creating self-healing materials involves host-guest interactions, often utilizing cyclodextrins (CDs) as the host molecule. nih.govscribd.com The hydrophobic inner cavity of cyclodextrins can form inclusion complexes with hydrophobic guest molecules. nih.govresearchgate.net The bulky and hydrophobic cyclododecyl group is a suitable candidate to act as a guest. The reversible nature of these host-guest interactions can be harnessed to create self-healing hydrogels. scribd.com When two polymer chains, one functionalized with cyclodextrin (B1172386) (host) and the other with a hydrophobic group like cyclododecyl (guest), are mixed, they can form a crosslinked network through these non-covalent interactions. Disruption of the material can be healed as these interactions reform.

Integration of Cyclododecyl Isocyanate into Nanocomposite Systems

Polymer nanocomposites, which consist of a polymer matrix with dispersed nanofillers, often exhibit enhanced mechanical, thermal, and barrier properties compared to the pure polymer. scirp.orgfrontiersin.org A significant challenge in creating these materials is ensuring good compatibility and dispersion of the nanofillers within the polymer matrix. nih.gov

Chemical modification of the nanofiller surface is a common strategy to improve its compatibility with the polymer. Long-chain alkyl isocyanates have been used for this purpose. For example, n-octadecyl isocyanate has been grafted onto the surface of microfibrillated cellulose (B213188) to improve its dispersion in a polycaprolactone (B3415563) matrix. itb.ac.id This surface modification reduces the hydrophilicity of the cellulose and promotes better interaction with the hydrophobic polymer. itb.ac.id This principle suggests that cyclododecyl isocyanate could similarly be used to modify the surface of inorganic or organic nanofillers to enhance their compatibility with non-polar polymer matrices.

Another approach involves the use of isocyanate chemistry to prime the surface of nanoparticles. For instance, titania nanostructures can be modified with small organic molecules and then treated with isocyanate chemistry to create grafting points for polymer chains, leading to brush-like nanocomposite architectures for applications like solid electrolytes. nih.gov

Functional Polymers and Hydrogels via Isocyanate Chemistry

Functional polymers and hydrogels are designed for a wide range of specialized applications, from drug delivery to materials with specific surface properties. nih.govnih.govmdpi.com Isocyanate chemistry provides a versatile platform for the synthesis of these advanced materials. nih.gov

The reaction of isocyanates with polyols is a fundamental route to creating polyurethanes, which can be designed as functional materials. For example, polyurethane hydrogels have been synthesized from isophorone diisocyanate and cyclodextrin-oligocaprolactone derivatives. nih.gov These hydrogels exhibit properties suitable for biomedical applications, stemming from the combination of the hydrophilic cyclodextrin and the polyurethane network. nih.gov

The incorporation of the cyclododecyl group, via monomers like cyclododecyl isocyanate or cyclododecyl methacrylate (B99206), is a strategy to impart hydrophobicity and other specific functionalities. For instance, polymers containing cyclododecyl methacrylate have been shown to reduce the binding of urinary tract pathogens, indicating potential for creating antimicrobial surfaces. scispace.com In the context of drug delivery, amphiphilic polymers that can self-assemble into nanoparticles are of great interest. nih.govrsc.org The hydrophobic cyclododecyl group can serve as the core-forming block in such polymers. For example, dendrimers modified with cyclododecyl isocyanate have been investigated for their potential in gene silencing applications. scispace.com

Furthermore, the hydrophobic cyclododecyl group can participate in host-guest interactions with cyclodextrin-functionalized polymers to form supramolecular hydrogels. scribd.comnih.gov These materials are held together by the reversible inclusion of the cyclododecyl guest into the cyclodextrin host cavity, leading to properties like self-healing and injectability, which are highly desirable in the biomedical field. scribd.comnih.gov

Advanced Analytical and Spectroscopic Research Techniques for Isocyanate Systems

Vibrational Spectroscopy

Vibrational spectroscopy encompasses techniques that measure the interaction of infrared radiation with matter, providing a "molecular fingerprint" based on the vibrational modes of chemical bonds. mdpi.comnih.gov It is a powerful tool for studying isocyanates due to the highly characteristic and intense absorption of the isocyanate functional group. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the analysis of isocyanate reactions. mt.com The isocyanate functional group (–N=C=O) exhibits a strong and sharp absorption band, corresponding to its asymmetric stretching vibration, in a region of the infrared spectrum that is typically free from other interfering absorptions. researchgate.net This distinct peak, located around 2270 cm⁻¹, allows for precise monitoring of the isocyanate concentration throughout a chemical process. paint.org

In-situ monitoring using Attenuated Total Reflectance (ATR) FTIR probes is particularly effective. mt.com An ATR probe can be inserted directly into a reaction vessel, enabling the continuous collection of spectra in real-time without the need for sampling. mt.comresearchgate.net This approach allows researchers to track the consumption of the isocyanate reactant and the formation of products, such as urethanes. As the reaction proceeds, the intensity of the isocyanate peak at ~2270 cm⁻¹ decreases, while new peaks corresponding to the urethane (B1682113) linkage (e.g., N-H bend at ~1520 cm⁻¹ and C=O stretch at ~1700-1730 cm⁻¹) appear and grow in intensity. paint.orgthermofisher.com This real-time data is invaluable for determining reaction initiation, progression, conversion rates, and endpoints. mt.com

The feasibility of using ATR-FTIR as a sampling technique has been investigated for various isocyanates. cdc.govnih.gov These studies provide kinetic data on the disappearance of the isocyanate group, which can be due to reaction or diffusion, offering insights into the behavior of these compounds under different conditions. cdc.govnih.gov

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2270–2250 |

| Urethane (–NH–(C=O)–O–) | N–H Stretch | 3300 |

| Urethane (–NH–(C=O)–O–) | C=O Stretch | 1730–1700 |

| Urethane (–NH–(C=O)–O–) | N–H Bend | 1520 |

This table presents typical FTIR absorption frequencies for functional groups relevant to isocyanate reactions.

Near-Infrared (NIR) spectroscopy, which utilizes the wavelength region from 700 to 2500 nm, is another powerful process analytical technology for the real-time analysis of isocyanates. mdpi.com While the absorption bands in the NIR region are overtones and combination bands from fundamental mid-infrared vibrations and are therefore broader and less specific, NIR offers significant advantages for industrial applications. mdpi.com Its key benefits include the ability to use long, low-cost fiber optic cables for remote in-line measurements and its non-destructive nature. mdpi.comabb.com

NIR spectroscopy is particularly well-suited for the rapid and quantitative determination of isocyanate content (NCO%) in polyurethane polymers and prepolymers. abb.com By developing a calibration model that correlates NIR spectral data with values obtained from a primary method (like titration), the NCO% of subsequent samples can be determined in under a minute without any sample preparation. metrohm.comlabrulez.com This speed and simplicity make it an attractive alternative to time-consuming traditional laboratory methods. abb.commetrohm.com The technique's reproducibility is often comparable to wet chemical methods, but with superior repeatability and robustness. abb.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of isocyanates and their derivatives. It provides detailed information about the chemical environment of atoms such as hydrogen (¹H) and carbon (¹³C).

For a compound like cyclododecyl isocyanate, ¹H NMR would show signals corresponding to the protons on the large cyclododecyl ring. The signals for the bulk of the methylene (B1212753) (–CH₂–) protons would likely appear as a broad multiplet in the aliphatic region (~1.3-1.6 ppm). The proton on the carbon adjacent to the isocyanate group (–CH–NCO) would be expected to appear further downfield due to the electron-withdrawing effect of the NCO group.

¹³C NMR spectroscopy is even more informative for isocyanate systems. The carbon atom of the isocyanate group (–N=C=O) gives a characteristic signal in a distinct region of the spectrum, typically around 120-130 ppm. researchgate.net The carbons of the cycloalkane ring would appear in the aliphatic region of the spectrum. Upon reaction, for instance with an alcohol to form a urethane, the isocyanate carbon signal disappears and is replaced by a new signal for the urethane carbonyl carbon (–NH–(C=O)–O–) at a much more deshielded position, typically around 153 ppm. cnrs.fr Multinuclear NMR studies, sometimes including ¹⁵N, provide comprehensive data for the unambiguous characterization of isocyanates and their reaction products. cnrs.frnih.gov

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹³C | Isocyanate (–N=C =O) | 122–125 |

| ¹³C | Urethane Carbonyl (–NH–(C =O)–O–) | ~153 |

| ¹H | Aliphatic (–H C–NCO) | Downfield relative to other CH protons |

| ¹H | Aliphatic Ring (–CH ₂–) | ~1.3–1.6 |

This table presents expected NMR chemical shifts for cyclododecyl isocyanate and its potential urethane derivative, based on data for related compounds. researchgate.netcnrs.fr

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a high-sensitivity analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation techniques (hyphenation), it provides powerful tools for the identification and quantification of specific compounds in complex mixtures.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective method for the analysis of isocyanates. nih.gov Due to the high reactivity of isocyanates, direct analysis is challenging. Therefore, a common strategy involves derivatization prior to analysis. astm.org The isocyanate is reacted with a reagent, such as di-n-butylamine or 1-(2-methoxyphenyl)piperazine, to form a stable urea (B33335) derivative that is amenable to chromatographic separation. nih.govresearchgate.net

The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system, where the components are separated. epa.gov The eluent from the HPLC column is then introduced into the mass spectrometer. epa.gov Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and sensitivity. astm.orgastm.org In this mode, a specific precursor ion (e.g., the protonated molecule of the derivatized isocyanate) is selected and fragmented, and a specific product ion is monitored. astm.org This technique, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for very low detection limits, often in the picogram range. astm.orgastm.org LC-MS/MS provides superior selectivity compared to methods using UV detection, as it is less prone to interferences from overlapping peaks in the chromatogram. astm.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of isocyanates, particularly for identifying volatile and semi-volatile species. mdpi.com Similar to LC-MS, direct analysis of reactive isocyanates is problematic, making derivatization a necessary step. nih.gov A common approach is to react the isocyanate with an excess of a reagent like di-n-butylamine to form a stable, thermally-robust urea derivative. nih.gov The amount of isocyanate can be determined indirectly by quantifying the unreacted di-n-butylamine. nih.gov

Alternatively, methods have been developed for the simultaneous hydrolysis of isocyanates to their corresponding amines, followed by derivatization of the amines (e.g., N-ethoxycarbonylation) and subsequent GC-MS analysis. mdpi.com This allows for the determination of total isocyanate content. mdpi.com After derivatization, the sample is injected into the gas chromatograph, where the components are separated in a capillary column before entering the mass spectrometer for detection and identification based on their mass spectra and retention times. researchgate.netresearchgate.net The method offers good linearity and low limits of detection. mdpi.com

Future Directions and Emerging Research Avenues in Cyclododecyl Isocyanate Chemistry

Advancements in Sustainable and Green Chemical Processes

The chemical industry is increasingly focused on developing sustainable and green processes to minimize environmental impact. text2fa.ir This includes the use of renewable resources, the development of energy-efficient reactions, and the reduction of hazardous waste. iitm.ac.inpatsnap.com For cyclododecyl isocyanate, future research in this area is likely to concentrate on several key aspects:

Greener Synthesis Routes: Traditional isocyanate synthesis often involves hazardous reagents like phosgene (B1210022). Future research will likely focus on developing phosgene-free routes to cyclododecyl isocyanate. One promising approach is the investigation of dehydration methods for N-formamides, which can offer a more sustainable and practicable synthesis of aliphatic isocyanides, a related class of compounds. rsc.org

Use of Renewable Solvents: The choice of solvent plays a crucial role in the sustainability of a chemical process. text2fa.ir Research into the use of renewable solvents, such as those derived from biomass, could significantly reduce the environmental footprint of reactions involving cyclododecyl isocyanate. text2fa.ir

Catalytic Processes: The development of highly efficient and recyclable catalysts can lead to more sustainable chemical transformations. iitm.ac.in Future work may involve exploring novel catalysts for the synthesis and reactions of cyclododecyl isocyanate that minimize waste and energy consumption.

| Research Area | Focus | Potential Impact |

| Greener Synthesis | Phosgene-free routes, alternative reagents | Reduced toxicity and environmental hazards |

| Sustainable Solvents | Bio-derived and recyclable solvents | Lower volatile organic compound (VOC) emissions |

| Catalysis | Heterogeneous and recyclable catalysts | Improved reaction efficiency and reduced waste |

Novel Functionalization Strategies for Complex Architectures

The large, flexible cyclododecane ring presents a unique scaffold for the creation of complex molecular architectures. Novel functionalization strategies are being explored to selectively modify this ring system, opening up possibilities for new materials and applications.

One area of significant interest is the selective activation and functionalization of C-H bonds. nih.gov This approach allows for the direct modification of the hydrocarbon backbone, enabling the introduction of new functional groups at specific positions. nih.gov Such strategies could be employed to create derivatives of cyclododecyl isocyanate with tailored properties.

Remote functionalization, a technique that allows for the modification of a molecule at a position distant from an existing functional group, is another promising avenue. nih.gov For cyclododecyl isocyanate, this could enable the introduction of functional groups on the opposite side of the cyclododecane ring from the isocyanate group, leading to the formation of complex, multifunctional molecules.

Integration with Additive Manufacturing (e.g., 3D Printing)

Additive manufacturing, or 3D printing, is a rapidly evolving technology that enables the creation of complex, customized objects directly from a digital model. nih.gov The use of isocyanates in 3D printing is a growing area of research, with a focus on developing new resins with enhanced properties. uni-koeln.dealliancechemical.com

Cyclododecyl isocyanate, with its bulky aliphatic ring, could be a valuable component in the formulation of 3D printing resins. Its incorporation could lead to materials with improved flexibility, impact resistance, and hydrophobicity. Dual-cure systems, which combine photopolymerization with a secondary curing mechanism, often involving isocyanates, are of particular interest for creating materials with superior mechanical properties. uni-koeln.de

The development of isocyanate-based resins for vat photopolymerization technologies is an active area of research. uni-koeln.de These resins can be formulated to produce materials with a wide range of properties, from rigid plastics to flexible elastomers. uni-koeln.de The inclusion of cyclododecyl isocyanate in such formulations could lead to the development of novel materials for a variety of applications, including prototyping, tooling, and the production of end-use parts. nih.gov

| 3D Printing Technology | Role of Cyclododecyl Isocyanate | Potential Material Properties |

| Vat Photopolymerization | Monomer or prepolymer in resin formulation | Enhanced flexibility, toughness, and chemical resistance |

| Dual-Cure Systems | Crosslinking agent in secondary cure | Improved mechanical strength and thermal stability |

| Reactive Extrusion | Component in reactive ink | Creation of durable, elastomeric parts |

Exploration of Cyclododecyl Isocyanate in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govscilit.com Isocyanates are valuable reagents in MCRs, allowing for the rapid and efficient synthesis of complex molecules. nih.gov

The Ugi and Passerini reactions are two of the most well-known isocyanide-based MCRs that can be adapted for isocyanates, leading to the formation of peptide-like structures. beilstein-journals.orgbeilstein-journals.org The use of cyclododecyl isocyanate in these reactions could lead to the synthesis of novel peptidomimetics with unique structural and biological properties. beilstein-journals.org The bulky cyclododecyl group could be used to create constrained cyclic structures, which are often sought after in drug discovery for their enhanced stability and receptor-binding affinity. beilstein-journals.org

The exploration of cyclododecyl isocyanate in MCRs could open up new avenues for the synthesis of diverse compound libraries for high-throughput screening in drug discovery and materials science. scilit.com

Design of Smart Materials with Dynamically Responsive Isocyanate Linkages

Smart materials are materials that can respond to external stimuli, such as changes in temperature, pH, or light. The development of smart materials with dynamically responsive linkages is a key area of research. Isocyanate chemistry offers a versatile platform for the creation of such materials.

While specific research on cyclododecyl isocyanate in this context is emerging, the general principles of using isocyanates to form reversible or dynamic bonds can be applied. For example, blocked isocyanates, which are unreactive at room temperature but become reactive at elevated temperatures, could be used to create thermally responsive materials. The bulky cyclododecyl group could influence the deblocking temperature and the properties of the resulting material.

Furthermore, the incorporation of cyclododecyl isocyanate into polymer networks could lead to materials with tunable mechanical properties. The non-polar nature of the cyclododecyl group could be exploited to create materials that respond to changes in their chemical environment.

Opportunities in Biomedical and Advanced Engineering Applications

The unique properties of cyclododecyl isocyanate make it a promising candidate for a range of biomedical and advanced engineering applications.

In the biomedical field, isocyanates are being explored for their potential in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The development of bioorthogonal "click-and-release" reactions involving isocyanates could enable the targeted delivery of drugs or imaging agents. nih.gov The hydrophobicity of the cyclododecyl group could be advantageous for applications involving cell membrane interactions.

In advanced engineering, the incorporation of cyclododecyl isocyanate into polymers and composites could lead to materials with enhanced performance characteristics. For example, its use in polyurethane coatings could improve their durability, chemical resistance, and weatherability. The low surface energy associated with the cyclododecyl group could also be beneficial for creating anti-fouling or self-cleaning surfaces.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the physical properties of cyclododecyl isocyanate (CAS 480439-08-5) when standard data are unavailable?

- Methodology : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal stability. Employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., reaction with n-dibutylamine) to confirm purity and identity . For density, use pycnometry with inert solvents to avoid reactivity. Reference cyclohexyl isocyanate handling protocols for safety during analysis .

Q. How should researchers design a synthesis protocol for cyclododecyl isocyanate to minimize side reactions?

- Methodology : Optimize reaction conditions using a factorial design (e.g., 2³ experiments) to test variables like temperature, solvent polarity, and stoichiometry of precursors. Monitor reaction progress via FTIR for the disappearance of -NCO peaks (2250 cm⁻¹) and quantify unreacted intermediates via GC with n-dibutylamine derivatization .

Q. What safety protocols are critical when handling cyclododecyl isocyanate in laboratory settings?

- Methodology : Implement engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE) compliant with EN 374 standards for gloves and respiratory protection. Follow spill containment procedures using inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can indirect GC methods improve the quantification of cyclododecyl isocyanate in complex reaction mixtures?

- Methodology : Derivatize -NCO groups with n-dibutylamine (n-DBA) to form stable urea derivatives. Use GC with flame ionization detection (FID) and internal standards (e.g., dodecane) for calibration. Validate method precision by comparing results with titration, noting that GC offers higher sensitivity for trace analysis .

Q. What strategies resolve contradictions in stability data for cyclododecyl isocyanate under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 6–12 weeks, analyzing degradation products via HPLC-MS. Compare results with computational models (e.g., DFT calculations) to predict hydrolysis pathways. Use argon-purged storage vials to isolate moisture effects .

Q. How can researchers assess the immunotoxicological risks of cyclododecyl isocyanate exposure in occupational settings?

- Methodology : Develop ELISA assays using human serum albumin (HSA) conjugates of cyclododecyl isocyanate to detect specific IgE antibodies. Validate with clinical cohorts (e.g., occupational asthma patients) and compare reactivity patterns to methylenediphenyl diisocyanate (MDI) models .

Q. What factorial experimental designs are optimal for studying cyclododecyl isocyanate’s role in polymer crosslinking?

- Methodology : Apply a 2³ factorial design to test variables: (A) epoxy/isocyanate ratio, (B) catalyst concentration, (C) curing temperature. Measure mechanical properties (e.g., impact strength) and use ANOVA to identify significant interactions. Include negative controls to account for ambient moisture effects .

Q. How can ecological impact studies address the long-term aquatic toxicity of cyclododecyl isocyanate?

- Methodology : Use OECD Test Guideline 211 (Daphnia magna reproduction assay) to evaluate chronic toxicity. Simulate environmental hydrolysis in water (pH 7–9) and analyze degradation products via LC-MS. Compare degradation rates with structurally similar isocyanates (e.g., cyclohexyl isocyanate) .

Methodological Notes

- Data Analysis : Use multivariate regression to resolve conflicting stability or reactivity data, incorporating variables like solvent polarity and trace moisture content .

- Ethical Compliance : For toxicology studies, adhere to OECD GLP standards and consult institutional review boards (IRBs) for human exposure models .

- Instrumentation : Prioritize derivatization-based GC over direct methods to avoid thermal decomposition of -NCO groups during analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.